molecular formula C17H13F3N4O2S2 B2881853 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 478080-22-7

5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

Cat. No.: B2881853
CAS No.: 478080-22-7
M. Wt: 426.43
InChI Key: RRQUHJRAIQPIAN-UHFFFAOYSA-N
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Description

The compound 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a complex organic molecule featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Thieno[2,3-c]pyrazole Formation: This can be achieved through the reaction of a suitable thienyl compound with hydrazine derivatives.

    Introduction of the Methoxybenzylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated precursor with 4-methoxybenzylthiol.

    Final Assembly: The final compound is obtained by coupling the intermediate products under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups if present in derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as a building block for more complex molecules.

Biology

    Biochemical Probes: Used in studying enzyme mechanisms or as a fluorescent probe.

Medicine

    Therapeutics: Investigated for potential anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxadiazole ring can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
  • 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-d]pyrazole

Uniqueness

The unique combination of the oxadiazole and thieno[2,3-c]pyrazole rings, along with the trifluoromethyl and methoxybenzylsulfanyl groups, gives this compound distinct chemical and biological properties. These features can enhance its stability, reactivity, and potential for interaction with various biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole (CAS No. 478080-22-7) is a member of the thieno[2,3-c]pyrazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, emphasizing its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H13F3N4O2S2C_{17}H_{13}F_3N_4O_2S^2, with a molecular weight of 426.44 g/mol. The structure features a thieno[2,3-c]pyrazole core substituted with a trifluoromethyl group and an oxadiazole moiety linked through a sulfanyl bridge to a 4-methoxybenzyl group.

PropertyValue
Molecular FormulaC17H13F3N4O2S2
Molecular Weight426.44 g/mol
Boiling Point564.1 ± 60.0 °C (Predicted)
Density1.57 ± 0.1 g/cm³ (Predicted)
pKa-3.10 ± 0.40 (Predicted)

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural components, particularly the oxadiazole and thieno[2,3-c]pyrazole rings, which are known to exhibit various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives of this structure can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfanyl group in this compound may enhance its antimicrobial efficacy by facilitating interactions with bacterial cell membranes.

Antitubercular Effects

A notable study by Dhumal et al. (2016) explored the antitubercular activity of oxadiazole derivatives against Mycobacterium bovis BCG. The compounds exhibited strong inhibitory effects on both active and dormant states of the bacteria . The binding affinity to key enzymes involved in fatty acid biosynthesis was also investigated, indicating potential pathways for therapeutic intervention.

Cytotoxicity and Anticancer Potential

The thieno[2,3-c]pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Preliminary data suggest that these compounds may induce apoptosis in cancer cells via modulation of apoptosis-related proteins . Further investigations are warranted to elucidate the mechanisms underlying their anticancer activity.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of similar compounds:

  • Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives for their antitubercular activity, finding that certain substitutions led to enhanced efficacy against Mycobacterium bovis BCG.
  • Paruch et al. (2020) : Developed and tested various substituted oxadiazoles for antibacterial activity, identifying promising candidates for further development based on their activity against Gram-positive and Gram-negative bacteria .
  • Desai et al. (2018) : Examined pyridine-based oxadiazole hybrids for antimicrobial effects and found several derivatives with potent activity comparable to standard antibiotics .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S2/c1-24-15-11(13(23-24)17(18,19)20)7-12(28-15)14-21-22-16(26-14)27-8-9-3-5-10(25-2)6-4-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQUHJRAIQPIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C3=NN=C(O3)SCC4=CC=C(C=C4)OC)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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